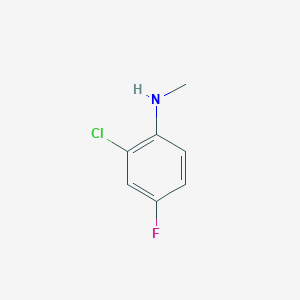

2-Chloro-4-fluoro-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

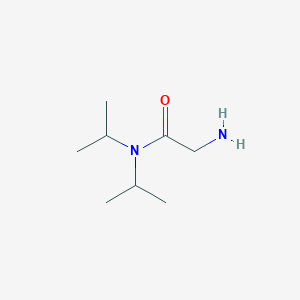

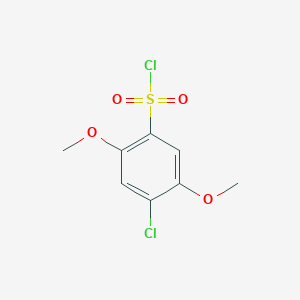

2-Chloro-4-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of compounds that contain a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including 2-Chloro-4-fluoro-N-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 2-Chloro-4-fluoro-N-methylaniline may vary depending on the starting materials and the desired yield.Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-N-methylaniline consists of a benzene ring with a chlorine atom and a fluorine atom substituted at the 2nd and 4th positions respectively, and a methylamine group substituted at the nitrogen . The exact structure can be determined using techniques such as single-crystal XRD analysis .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-fluoro-N-methylaniline can be complex and varied. The compound can undergo reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions would depend on the reaction conditions and the other reactants involved.Aplicaciones Científicas De Investigación

-

Preparation of 6-chloro-5-fluoroindole

-

Preparation of (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol

- Preparation of 5-Bromo-4-fluoro-2-methylaniline

Safety And Hazards

2-Chloro-4-fluoro-N-methylaniline may pose certain hazards. It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound.

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-N-methylaniline | |

CAS RN |

823189-16-8 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)